molecular formula C20H23BN4O2 B2597318 N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine CAS No. 1417301-02-0

N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine

Cat. No. B2597318
CAS RN: 1417301-02-0
M. Wt: 362.24
InChI Key: AJKDIZPMTFSHRD-UHFFFAOYSA-N
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Description

N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C20H23BN4O2 and its molecular weight is 362.24. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine and its derivatives have been studied for their potential antibacterial properties. Singh et al. (2010) synthesized derivatives of this compound and screened them for antibacterial activity, finding some compounds in this series to be potent against bacterial infections (Singh et al., 2010).

Photocatalytic Activity

Gao et al. (2020) conducted a study on the photocatalytic activity of 6H-pyrido[1,2-c]quinazolin-6-one derivatives, a category that includes the compound . They found that these derivatives could be used as photocatalysts in various organic transformations, indicating potential in the development of new superior photocatalysts (Gao et al., 2020).

Cytotoxic Activity

Research by Vilchis-Reyes et al. (2010) on quinazoline-substituted 2-aminopyrimidine derivatives, which include compounds structurally similar to N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine, demonstrated potential cytotoxic activity. These compounds showed selective effectiveness against certain cancer cell lines, making them a potential avenue for anticancer drug development (Vilchis-Reyes et al., 2010).

Synthesis and Characterization Studies

Studies by Huang et al. (2021) and another by the same group provided insights into the synthesis and structural characterization of boric acid ester intermediates with benzene rings, relevant to the chemical class of N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine. These studies contribute to understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021a), (Huang et al., 2021b).

properties

IUPAC Name

N-methyl-2-pyridin-3-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN4O2/c1-19(2)20(3,4)27-21(26-19)14-8-9-16-15(11-14)18(22-5)25-17(24-16)13-7-6-10-23-12-13/h6-12H,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKDIZPMTFSHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N=C3NC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine

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